1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, also known as LMTX, is a small molecule drug that has been investigated for its potential use in treating Alzheimer's disease.
Mechanism of Action
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate works by binding to tau protein and preventing its aggregation, which is believed to be a key factor in the development of Alzheimer's disease. By reducing tau aggregation, 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate may help to prevent the formation of neurofibrillary tangles, which are a characteristic feature of Alzheimer's disease.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that it has been shown to reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. This makes 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate a potentially useful tool for studying the mechanisms underlying Alzheimer's disease. However, one limitation of using 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of such experiments.
Future Directions
There are several future directions for research on 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One area of research could focus on further elucidating the exact mechanism of action of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. Another area of research could focus on developing more effective formulations of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate that can be used in clinical trials. Additionally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in the treatment of other neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with 2,4,5-trimethoxybenzylamine to produce the intermediate compound. The intermediate is then reacted with piperazine to form 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, which is obtained as an oxalate salt.
Scientific Research Applications
1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been investigated for its potential use in treating Alzheimer's disease. Studies have shown that 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate can reduce the amount of tau protein in the brain, which is a hallmark of Alzheimer's disease. 1-isonicotinoyl-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
oxalic acid;pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4.C2H2O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSLLVXIUQHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.